molecular formula C23H19BrCl2N2O3 B3140169 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide CAS No. 477868-63-6

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide

Cat. No.: B3140169
CAS No.: 477868-63-6
M. Wt: 522.2 g/mol
InChI Key: XFGLWOLJMHFBAK-UVHMKAGCSA-N
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Description

The compound N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide is a synthetic organic molecule notable for its unique structural properties. The compound features various functional groups, including a hydrazide moiety, making it an interesting subject for chemical research and applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrCl2N2O3/c1-2-30-22-10-6-18(24)12-17(22)13-27-28-23(29)16-4-7-19(8-5-16)31-14-15-3-9-20(25)21(26)11-15/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGLWOLJMHFBAK-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available or easily synthesized precursors.

  • Reaction Conditions: : The compound is synthesized via a multi-step process involving various organic reactions, such as nucleophilic substitutions and condensations.

For example:

  • One might begin with 5-bromo-2-ethoxybenzaldehyde and 3,4-dichlorobenzyl bromide.

  • Step 1: : Condensation of 5-bromo-2-ethoxybenzaldehyde with hydrazine hydrate to form the intermediate.

  • Step 2: : The intermediate is then reacted with 3,4-dichlorobenzyl bromide in the presence of a base to yield the final product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its large-scale production may involve optimizing reaction conditions to enhance yield and purity. Advanced techniques like flow chemistry and the use of specific catalysts might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: : Reduction can alter specific functional groups within the molecule, leading to different products.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can be performed to modify the molecule further.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

  • Substitution: : Conditions often involve the use of strong bases like sodium hydride (NaH) or strong acids like hydrochloric acid (HCl).

Major Products Formed

  • Oxidation Products: : Various carboxylated or hydroxylated derivatives.

  • Reduction Products: : Alcohols or amines, depending on the starting functional group.

  • Substitution Products: : Depending on the substituent introduced, various derivatives with different properties.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential to form novel organic compounds through various reactions. It serves as a starting material for synthesizing complex molecules in organic chemistry.

Biology

In biological research, the compound is evaluated for its interaction with biological macromolecules and potential biochemical activities.

Medicine

Preliminary studies may investigate its potential as a pharmaceutical intermediate or its biological activity in drug discovery.

Industry

The compound's unique structure makes it valuable in materials science for developing new polymers or as a catalyst in industrial chemical reactions.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the application, but generally, it involves altering biochemical pathways at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N'-[(E)-(5-chloro-2-ethoxyphenyl)methylidene]-4-[(3,4-dimethylbenzyl)oxy]benzenecarbohydrazide

  • N'-[(E)-(5-fluoro-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide

These similar compounds vary in their halogen substitutions and can exhibit different reactivities and biological activities.

Uniqueness

The presence of bromine and ethoxy groups in N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide imparts distinct properties that may be advantageous in specific applications, such as increased electron-withdrawing effects and altered steric hindrance.

So, what sparked your interest in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide

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